
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronic ester groups attached to a benzene ring through carboxylate linkages. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester typically involves the reaction of 1,4-benzenedicarboxylic acid with 3-boronophenol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic ester groups. Common dehydrating agents used include thionyl chloride or phosphorus trichloride. The reaction is typically conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield of the final product.
化学反应分析
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester groups can be oxidized to form boronic acids or borates.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield 1,4-benzenedicarboxylic acid and 3-boronophenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From oxidation of boronic esters.
1,4-Benzenedicarboxylic Acid and 3-Boronophenol: From hydrolysis.
科学研究应用
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The primary mechanism of action of 1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets in this reaction are the aryl or vinyl halides, which are activated by the palladium catalyst to facilitate the coupling reaction.
相似化合物的比较
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester can be compared with other similar compounds such as:
1,4-Benzenedicarboxylic acid, bis(pinacol) ester: Another boronic ester used in Suzuki-Miyaura coupling, but with different steric and electronic properties.
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Used as a plasticizer in industrial applications.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Employed in the production of flexible plastics.
The uniqueness of this compound lies in its specific reactivity and suitability for Suzuki-Miyaura coupling, making it a valuable reagent in organic synthesis.
属性
CAS 编号 |
827300-02-7 |
|---|---|
分子式 |
C20H16B2O8 |
分子量 |
406.0 g/mol |
IUPAC 名称 |
[3-[4-(3-boronophenoxy)carbonylbenzoyl]oxyphenyl]boronic acid |
InChI |
InChI=1S/C20H16B2O8/c23-19(29-17-5-1-3-15(11-17)21(25)26)13-7-9-14(10-8-13)20(24)30-18-6-2-4-16(12-18)22(27)28/h1-12,25-28H |
InChI 键 |
LUWXIMBUAOYZPS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)B(O)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


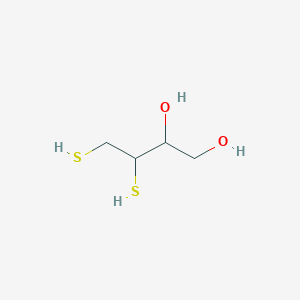
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)
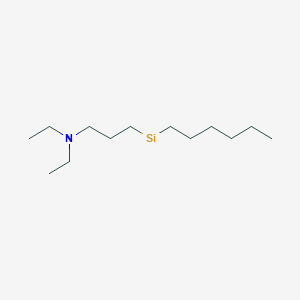
![1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14205035.png)

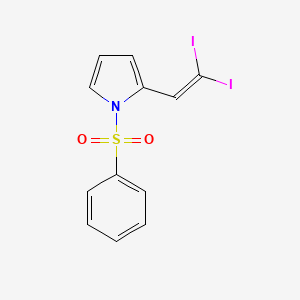
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
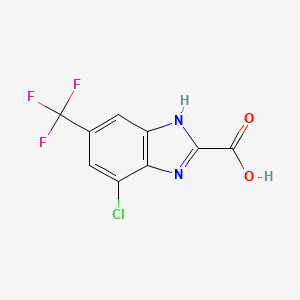
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)

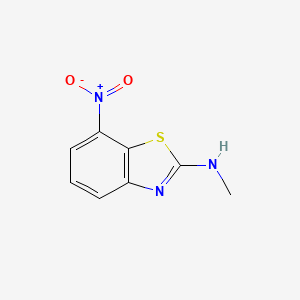
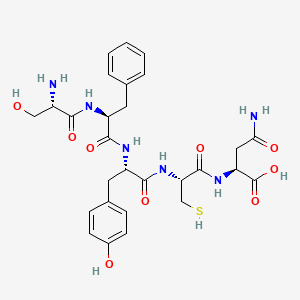
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
